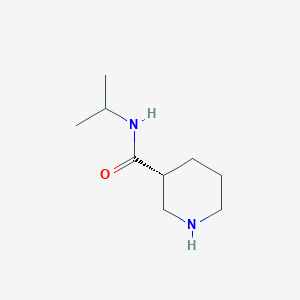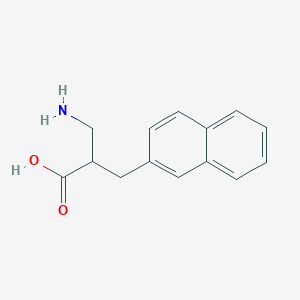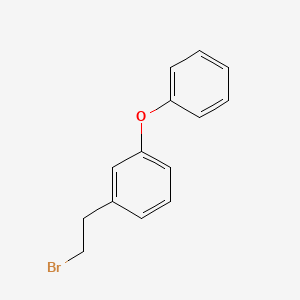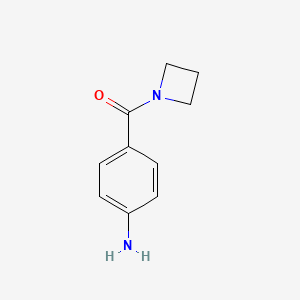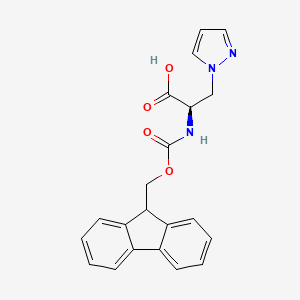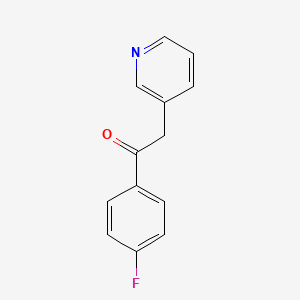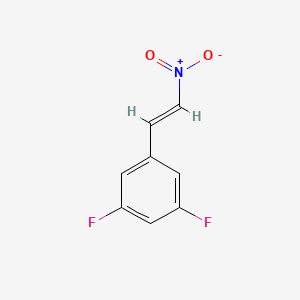
(R)-3-(4-Benzylphenoxy)pyrrolidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-(4-Benzylphenoxy)pyrrolidine HCl” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Benzylphenoxy” group suggests that this compound has a benzyl group (a benzene ring attached to a CH2 group) attached to the pyrrolidine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring with a “4-Benzylphenoxy” group attached. The stereochemistry at the 3-position of the pyrrolidine ring is indicated by the “®” in the name, which means that the substituents on the chiral center are arranged in a certain way .Chemical Reactions Analysis
Pyrrolidines are known to undergo a variety of chemical reactions, including N-alkylation, ring-opening reactions, and reactions at the 2-position of the ring . The “4-Benzylphenoxy” group could also potentially undergo reactions typical of ethers and benzyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have relatively low boiling points for their molecular weight, are relatively stable, and are often used as solvents . Pyrrolidines are generally stable, but can be sensitive to strong oxidizing agents .Orientations Futures
The study of pyrrolidine derivatives is a very active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks in the synthesis of pharmaceuticals . Future research could potentially explore the biological activity of this specific compound, or use it as a building block in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
942194-85-6 |
|---|---|
Formule moléculaire |
C17H20ClNO |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
(3R)-3-(4-benzylphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H/t17-;/m1./s1 |
Clé InChI |
CDIAAVDMJKAOHM-UNTBIKODSA-N |
SMILES isomérique |
C1CNC[C@@H]1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl |
SMILES canonique |
C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


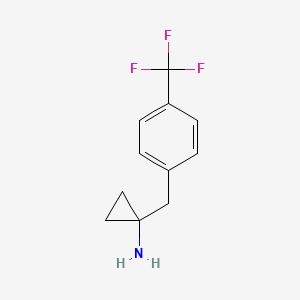

![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
